(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one
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Overview
Description
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one typically involves the use of starting materials such as naphthalene derivatives. One common synthetic route includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the naphthalene ring.
Methylation: Addition of a methyl group to the hydroxylated naphthalene.
Cyclization: Formation of the dihydronaphthalenone core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one: Unique due to its specific stereochemistry and functional groups.
(2R)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one: An enantiomer with different stereochemistry.
2-hydroxy-2-methyl-1-tetralone: A similar compound with a different core structure.
Highlighting Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
104322-64-7 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-11(13)7-6-8-4-2-3-5-9(8)10(11)12/h2-5,13H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
HAMPENXKJTUEGY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@]1(CCC2=CC=CC=C2C1=O)O |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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